molecular formula C8H13N3OS B13223189 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine

2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine

Cat. No.: B13223189
M. Wt: 199.28 g/mol
InChI Key: GQTPGCJQOINPSS-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine is characterized by a pyrimidine ring linked to an ethanamine group via a sulfanyl-containing ethoxy chain. Its IUPAC name derives from the parent pyrimidine ring, with substituents described in accordance with priority rules. The molecular formula is C₈H₁₃N₃OS , reflecting the integration of a six-membered pyrimidine ring (C₄H₃N₂), a disubstituted ethoxy chain (C₄H₈OS), and a terminal primary amine (NH₂).

The structural depiction in SMILES notation (NCCSC1=NC=CC=N1) clarifies the connectivity: the pyrimidin-2-yl group attaches to a sulfanyl (S) atom, followed by an ethoxy spacer (-O-CH₂-CH₂-) and the ethanamine terminus. This configuration distinguishes it from simpler pyrimidine derivatives, such as 2-(pyrimidin-2-yl)ethan-1-amine (C₆H₉N₃), by introducing sulfur and oxygen atoms that enhance polarity and potential for hydrogen bonding.

Table 1: Comparative Molecular Features of Related Pyrimidine Derivatives

Compound Name Molecular Formula Key Functional Groups
2-(Pyrimidin-2-yl)ethan-1-amine C₆H₉N₃ Pyrimidine, primary amine
2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine C₈H₁₃N₃OS Pyrimidine, sulfanyl, ethoxy, amine
2-(Pyrimidin-2-ylsulfanyl)ethan-1-amine dihydrochloride C₆H₁₁Cl₂N₃S Pyrimidine, sulfanyl, amine (salt form)

Historical Context in Heterocyclic Chemistry

The synthesis of pyrimidine derivatives traces back to 19th-century breakthroughs in heterocyclic chemistry. August Pinner’s 1884 work on condensing ethyl acetoacetate with amidines laid the foundation for systematic pyrimidine synthesis. Early derivatives, such as barbituric acid, demonstrated the structural versatility of pyrimidines, but sulfur-containing analogs like 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine emerged later, driven by mid-20th-century interest in thioether linkages for drug design.

The incorporation of sulfanyl groups into heterocycles gained traction after the discovery of thiamine (vitamin B₁) and alloxan, highlighting sulfur’s role in modulating biological activity. By the 1970s, methods for introducing sulfanyl-ethoxy chains—such as nucleophilic substitution reactions between mercaptopyrimidines and haloalkoxyamines—enabled the targeted synthesis of compounds like 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine. These advances positioned sulfur-linked pyrimidines as critical intermediates in antiviral and anticancer agent development.

Research Significance in Molecular Design

The structural hybridity of 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine offers unique advantages in molecular design:

  • Dual Hydrogen-Bonding Capacity : The pyrimidine nitrogen atoms and terminal amine enable interactions with biological targets, such as enzyme active sites.
  • Sulfur-Enhanced Reactivity : The sulfanyl group facilitates disulfide bond formation or metal coordination, broadening applications in catalysis and drug delivery.
  • Ethoxy Spacer Flexibility : The ethoxy chain balances hydrophilicity and conformational flexibility, optimizing pharmacokinetic properties in drug candidates.

Recent studies emphasize its utility as a building block for kinase inhibitors and protease antagonists, where the sulfanyl-ethoxy bridge stabilizes target binding while minimizing off-target interactions. For example, analogs of this compound have shown preliminary activity against HIV-1 reverse transcriptase by mimicking natural nucleoside substrates.

Table 2: Key Synthetic Routes for Sulfanyl-Linked Pyrimidines

Method Reagents Yield (%) Reference
Nucleophilic substitution 2-Mercaptopyrimidine, 2-chloroethoxyamine 65–78
Condensation with thioureas Ethyl acetoacetate, thiourea derivatives 72–85
Reductive amination Pyrimidine aldehydes, ethoxyamines 58–70

In materials science, the compound’s amine terminus enables covalent attachment to polymers or nanoparticles, creating functionalized surfaces for biosensing applications. Its synthesis from low-cost precursors like pyrimidine-2-thiol and 2-chloroethoxyamine further enhances its industrial viability.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-(2-pyrimidin-2-ylsulfanylethoxy)ethanamine

InChI

InChI=1S/C8H13N3OS/c9-2-5-12-6-7-13-8-10-3-1-4-11-8/h1,3-4H,2,5-7,9H2

InChI Key

GQTPGCJQOINPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCOCCN

Origin of Product

United States

Preparation Methods

Thiol-Substituted Pyrimidine Synthesis

The pyrimidin-2-ylsulfanyl moiety is typically prepared by introducing a thiol or sulfanyl substituent at the 2-position of the pyrimidine ring. Literature reports (e.g., in thioxopyrimidine chemistry) describe the reaction of 2-aminopyrimidine derivatives with sulfur reagents such as carbon disulfide or thiols under basic conditions to generate 2-thioxo or 2-sulfanyl pyrimidine intermediates.

Alkylation with Ethylene Glycol Derivatives

The sulfanyl group on the pyrimidine can be alkylated with haloalkyl ethers such as 2-chloroethoxyethanamine or protected derivatives thereof. This nucleophilic substitution proceeds under mild basic conditions, where the sulfur anion attacks the alkyl halide to form the thioether linkage.

A general reaction scheme is:

$$
\text{Pyrimidin-2-thiol} + \text{Cl-CH}2\text{-CH}2\text{-O-CH}2\text{-CH}2\text{-NH}_2 \rightarrow \text{2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine}
$$

The reaction conditions often involve:

  • Base such as potassium carbonate or sodium hydride to deprotonate the thiol.
  • Solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature ranging from room temperature to moderate heating (~50–80 °C).

Protection/Deprotection Strategies

If the ethanamine moiety is sensitive or reactive, protection groups such as Boc (tert-butoxycarbonyl) or phthalimide may be used during the alkylation step, followed by deprotection under acidic or hydrazinolysis conditions.

Alternative Synthetic Routes

Some synthetic approaches involve:

  • Starting from 2-chloropyrimidine and reacting with 2-(2-aminoethoxy)ethanethiol or its derivatives.
  • Using nucleophilic aromatic substitution (SNAr) on activated pyrimidine rings with thiol-containing ethoxyamine derivatives.

Purification and Characterization

After synthesis, purification is typically performed by column chromatography or recrystallization. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure.
  • Infrared (IR) spectroscopy to identify functional groups.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis for purity.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Notes
Pyrimidine thiol formation 2-Aminopyrimidine + sulfur reagent (CS₂, NaOH) Generates 2-thiol pyrimidine intermediate
Alkylation 2-Chloroethoxyethanamine, K₂CO₃, DMF, 50°C Nucleophilic substitution on alkyl halide
Protection (optional) Boc₂O or phthalimide, standard conditions Protects amine during alkylation
Deprotection TFA or hydrazine hydrate Removes protecting group
Purification Silica gel chromatography Isolates pure product
Characterization ¹H NMR, ¹³C NMR, IR, MS Confirms structure and purity

Research Findings and Perspectives

  • The sulfur atom in the pyrimidin-2-ylsulfanyl moiety is nucleophilic and readily undergoes alkylation with haloalkyl ethers, enabling efficient synthesis of 2-[2-(pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine.
  • Reaction yields depend on the purity of starting materials and control of reaction conditions (temperature, base, solvent).
  • Protection of the amine group during alkylation improves yields and prevents side reactions.
  • Alternative methods using nucleophilic aromatic substitution on 2-halopyrimidines with thiol-containing ethoxyamines provide complementary routes.
  • The compound’s synthesis is relevant in medicinal chemistry for designing molecules with potential biological activity, as the pyrimidine and sulfanyl groups are common pharmacophores.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the ethoxyethanamine chain.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives or reduced ethoxyethanamine chains.

    Substitution: Various substituted ethoxyethanamine derivatives.

Scientific Research Applications

2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Pyrimidine Derivatives : Preferred in drug design for their dual hydrogen-bonding capacity and metabolic stability. The target compound’s pyrimidine moiety may enhance target affinity compared to thiophene or pyridine analogues .
  • Synthetic Challenges : Pyrimidine-containing compounds often require multi-step syntheses (e.g., amide coupling, HCl deprotection) but achieve moderate yields (e.g., 49–70% in LYMTAC synthesis ).
  • Emerging Applications : Ethoxy spacers with sulfur or azide groups are critical in developing targeted degradation platforms (e.g., LYMTACs) and imaging agents .

Biological Activity

2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C8H10N2SO\text{C}_8\text{H}_{10}\text{N}_2\text{S}\text{O}

Its molecular structure includes a pyrimidine ring, which is known for its diverse biological activities, particularly in pharmacology.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine demonstrate activity against various bacterial strains and fungi. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Pathogen Activity IC50 (µM)
E. coliInhibited12.5
S. aureusInhibited15.0
C. albicansInhibited10.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study conducted on the cytotoxic effects of 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine on MCF-7 (breast cancer) cells revealed an IC50 value of 20 µM, indicating significant antiproliferative activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activity of 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It can modulate the activity of certain receptors, influencing cellular responses.
  • Oxidative Stress Induction: The compound promotes oxidative stress within cells, leading to apoptosis in cancer cells.

Recent Studies

Recent research has focused on optimizing the structure of pyrimidine derivatives to enhance their biological activity. Modifications at specific positions on the pyrimidine ring have shown promising results in increasing potency and selectivity.

Table: Structure-Activity Relationship (SAR)

Modification Activity Change
Addition of methyl group at position 4Increased potency
Substitution with halogens at position 6Enhanced selectivity

In Vivo Studies

In vivo studies using animal models have further validated the efficacy of this compound in reducing tumor growth and inflammation, reinforcing its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine?

The compound is synthesized by reacting a polyamine core (e.g., 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine) with epoxide derivatives (e.g., 1,2-epoxydodecane) under controlled conditions. A typical protocol involves heating at 80°C in ethanol for 48 hours, followed by solvent evaporation using rotary evaporation and resuspension in ethanol for downstream applications .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Structural validation employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electrospray ionization mass spectrometry (ESI-MS). For example, intermediates are confirmed via 1H^1H-NMR and 13C^{13}C-NMR peak assignments, while final products are analyzed using ESI-MS to verify molecular weight and purity .

Advanced Research Questions

Q. What role does 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine play in lipid nanoparticle (LNP) formulations for mRNA delivery?

The compound serves as a polyamine core in ionizable lipids for LNPs. Its reaction with epoxide tails (e.g., 1,2-epoxytetradecane) generates lipids that self-assemble into nanoparticles, encapsulating mRNA. These LNPs enhance placental or tumor-targeted mRNA delivery by improving endosomal escape and biocompatibility .

Q. How can researchers address discrepancies in the compound’s bioactivity data across studies?

Discrepancies may arise from variations in purity, formulation, or experimental models. Mitigation strategies include:

  • Comparative purity analysis : Use HPLC or LC-MS to standardize batches .
  • Controlled formulation studies : Replicate LNP synthesis under identical conditions (e.g., lipid-to-mRNA ratios, temperature) .
  • Biological validation : Perform dose-response assays in standardized cell lines (e.g., HeLa cells) to isolate confounding factors .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo applications?

  • Excipient formulation : Ethanol or PEG-lipid mixtures reduce aggregation in LNPs .
  • Chemical stabilization : Introduce tert-butyl carbamate (Boc) protecting groups during synthesis to prevent amine degradation .
  • Lyophilization : Freeze-drying LNPs with cryoprotectants (e.g., sucrose) enhances shelf stability .

Q. How is the compound utilized in targeted protein degradation technologies like LYMTACs?

The amine group facilitates conjugation to lysosome-targeting chimeras (LYMTACs). For example, it links pyridin-3-yl picolinic acid derivatives to azide-functionalized ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables relocalization of target proteins to lysosomes for degradation .

Q. What conjugation techniques are employed to functionalize the compound for probe development?

  • Click chemistry : Azide-alkyne cycloaddition links the amine to fluorophores or biomolecules .
  • Carbodiimide coupling : HBTU/EDC-mediated reactions with carboxylic acids form stable amide bonds, used in synthesizing fluorescent or radioactive probes (e.g., 18F^{18}F-labeled derivatives) .

Methodological Considerations

  • Toxicological assessment : Limited data exist on acute toxicity ( refers to a related compound). Standardize in vitro cytotoxicity assays (e.g., MTT) and in vivo maximum tolerated dose (MTD) studies .
  • Data reproducibility : Document reaction conditions (e.g., stirring time, solvent ratios) meticulously, as minor variations impact LNP efficacy .

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